molecular formula C20H13F5N4 B11327238 N,3-bis(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

N,3-bis(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11327238
M. Wt: 404.3 g/mol
InChI Key: KJXHNORJORPJMX-UHFFFAOYSA-N
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Description

N,3-Bis(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative featuring:

  • Two 4-fluorophenyl groups at the N1 and C3 positions.
  • Methyl and trifluoromethyl substituents at C5 and C2, respectively.
  • A primary amine at C7.

This compound’s structure is optimized for interactions with biological targets, leveraging fluorinated aryl groups for enhanced lipophilicity and metabolic stability .

Properties

Molecular Formula

C20H13F5N4

Molecular Weight

404.3 g/mol

IUPAC Name

N,3-bis(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H13F5N4/c1-11-10-16(27-15-8-6-14(22)7-9-15)29-19(26-11)17(18(28-29)20(23,24)25)12-2-4-13(21)5-3-12/h2-10,27H,1H3

InChI Key

KJXHNORJORPJMX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)F)C(F)(F)F)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Cyclocondensation with β-Ketoesters

In a representative procedure, 5-amino-3-(4-fluorophenyl)-1H-pyrazole (1 equiv) and ethyl 4,4,4-trifluoroacetoacetate (1.2 equiv) are refluxed in acetic acid with catalytic sulfuric acid (5 mol%) for 12–18 hours. The reaction proceeds via nucleophilic attack of the pyrazole amine on the β-ketoester, followed by cyclodehydration to yield 5-methyl-2-(trifluoromethyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (Intermediate A).

Key Data:

  • Yield: 74–82%

  • Characterization: 1H^1H NMR (DMSO-d6): δ 12.16 (s, 1H, NH), 7.73–7.30 (m, aromatic), 5.92 (s, 1H, CH), 2.32 (s, 3H, CH3).

Chlorination at Position 7

Intermediate A undergoes chlorination to introduce a leaving group for subsequent amination.

Phosphorus Oxychloride (POCl3) Mediated Chlorination

Intermediate A (1 equiv) is heated with excess POCl3 (5 equiv) at 110°C for 3–5 hours. Tetramethylammonium chloride (0.1 equiv) is often added as a catalyst to enhance reactivity. The product, 7-chloro-5-methyl-2-(trifluoromethyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine (Intermediate B), is isolated via precipitation in ice-water.

Optimization Table:

POCl3 (Equiv)Temperature (°C)Time (h)Yield (%)
390662
5110389
5130292

Introduction of the 4-Fluorophenyl Group at Position 3

The 4-fluorophenyl moiety at position 3 is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling

Intermediate B (1 equiv) reacts with 4-fluorophenylboronic acid (1.5 equiv) in a mixture of toluene/ethanol (3:1) using Pd(PPh3)4 (5 mol%) and Na2CO3 (2 equiv) at 80°C for 12 hours. This method ensures regioselectivity and tolerates the trifluoromethyl group.

Key Data:

  • Yield: 68–75%

  • Purity: >95% (HPLC)

Amination at Position 7

The final step involves displacing the chlorine atom in Intermediate B with an amine.

Nucleophilic Aromatic Substitution

Intermediate B (1 equiv) reacts with 4-fluoroaniline (3 equiv) in dimethylacetamide (DMA) at 120°C for 24 hours. Potassium carbonate (2 equiv) is used as a base to scavenge HCl.

Alternative Method:
For higher yields, microwave-assisted amination (150°C, 30 min) reduces reaction time to 1 hour with comparable efficiency (82% yield).

Characterization:

  • 19F^{19}F NMR (CDCl3): δ -62.5 (CF3), -114.2 (Ar-F).

  • HRMS: [M+H]+ m/z 404.3 (calculated 404.34).

One-Pot Synthesis Variants

Recent advancements enable a telescoped approach combining cyclocondensation, chlorination, and amination in a single reactor.

Sequential Reaction in Polyphosphoric Acid

A mixture of 5-amino-3-(4-fluorophenyl)-1H-pyrazole, ethyl 4,4,4-trifluoroacetoacetate, and polyphosphoric acid is heated at 130°C for 6 hours to form Intermediate A. POCl3 is then added directly, followed by 4-fluoroaniline, yielding the final product in 65% overall yield.

Critical Analysis of Methodologies

MethodAdvantagesLimitationsYield Range (%)
Multi-step synthesisHigh purity, scalabilityLengthy process (4–5 days)60–75
One-pot synthesisReduced purification stepsLower yield due to side reactions50–65
Microwave aminationRapid reaction timeSpecialized equipment required75–82

Chemical Reactions Analysis

Types of Reactions

N,3-bis(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The fluorinated phenyl groups can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Anti-mycobacterial Activity

Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives, including N,3-bis(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine, against Mycobacterium tuberculosis (M.tb). Research indicates that these compounds can inhibit mycobacterial ATP synthase, which is critical for the energy metabolism of the bacteria.

Key Findings:

  • The compound was shown to bind between the Atp-a and Atp-c subunits of ATP synthase, occupying a hydrophobic space that enhances its inhibitory effects on ATP depletion in M. smegmatis assays.
  • In vivo studies demonstrated that certain derivatives exhibited significant activity against M.tb in acute mouse models of tuberculosis, suggesting their potential as novel anti-tuberculosis agents .

Cancer Treatment

The compound has also been investigated for its anticancer properties. Pyrazolo[1,5-a]pyrimidines are known to exhibit selective inhibition of various kinases involved in cancer progression.

Applications in Oncology:

  • The compound's structure allows it to function as a potent inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • In vitro studies have shown promising results against several cancer cell lines including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells at low concentrations .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is vital for optimizing its pharmacological properties.

Key Aspects:

  • Modifications at the C-7 position have been explored to enhance binding affinity and selectivity towards target enzymes.
  • The presence of trifluoromethyl groups has been linked to increased lipophilicity and improved membrane permeability, facilitating better bioavailability .

Comparative Data Table

The following table summarizes the biological activities and characteristics of this compound compared to other derivatives:

Compound Target Activity IC50 (µM) Selectivity Notes
This compoundMycobacterial ATP synthase12.5ModerateEffective in vivo against M.tb
Other Derivative ACDK Inhibition8.0HighPromising anticancer activity
Other Derivative BAntifungal Activity15.0LowLimited efficacy compared to controls

Case Studies

Several case studies have documented the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives:

  • Case Study on Anti-tuberculosis Activity :
    • A series of derivatives were synthesized and tested against M.tb, demonstrating varying degrees of inhibition with some compounds showing effective results in mouse models .
  • Case Study on Cancer Cell Lines :
    • The anticancer potential was assessed using multiple cancer cell lines where certain derivatives exhibited significant cytotoxicity at nanomolar concentrations .

Mechanism of Action

The mechanism of action of N,3-bis(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It acts as a selective antagonist of estrogen receptor β (ERβ), exhibiting 36-fold selectivity over estrogen receptor α (ERα) . This selectivity allows it to modulate estrogen receptor-mediated pathways, potentially influencing cell growth and differentiation in various tissues.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group at C2 is rare among analogs but enhances electron-withdrawing properties and metabolic resistance .

Structure-Activity Relationship (SAR) Analysis

Role of Substituents:

  • C3 Aryl Groups : 4-Fluorophenyl at C3 is critical for anti-mycobacterial activity (MIC ≤ 0.5 µM in analogs) . Replacement with 4-chlorophenyl reduces potency by ~30% .
  • C5 Substituents : Methyl or aryl groups (e.g., p-tolyl, 4-methoxyphenyl) balance steric bulk and hydrophobicity. Methyl at C5 improves metabolic stability .
  • C2 Trifluoromethyl : Unique to the target compound, this group may reduce oxidative metabolism, as seen in triazolopyrimidine analogs .

Amine Sidechain Modifications:

  • Pyridylmethylamine (e.g., N-(pyridin-2-ylmethyl)) in analogs enhances solubility and kinase inhibition .

Key Findings :

  • The target compound’s bis(4-fluorophenyl) groups may enhance anti-mycobacterial activity, as fluorinated analogs show superior MIC values .
  • Trifluoromethyl at C2 could mitigate off-target effects (e.g., hERG inhibition) observed in non-fluorinated derivatives .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Predicted) 5-Methyl-2-(trifluoromethyl)pyrazolopyrimidine 3-(4-Chlorophenyl) Morpholinopropyl Analog
Molecular Weight ~450 g/mol 216 g/mol 453.9 g/mol
LogP ~4.5 (highly lipophilic) 2.1 3.8
Microsomal Stability High (fluorine shielding) Moderate Low (basic sidechain)

Notes:

  • The target compound’s high lipophilicity may necessitate formulation optimization for oral bioavailability.
  • Fluorine atoms improve metabolic stability by blocking CYP450-mediated oxidation .

Biological Activity

N,3-bis(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a novel compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its pharmacological properties, structure-activity relationships (SAR), and therapeutic applications.

Structure and Synthesis

The compound features a complex structure with two 4-fluorophenyl groups and a trifluoromethyl moiety. The synthesis of similar pyrazolo[1,5-a]pyrimidines has been explored extensively, with methods involving the reaction of pyridine derivatives with various electrophiles. For instance, recent studies have highlighted the synthesis of 3,5-diphenyl derivatives through diverse synthetic pathways that enhance their biological efficacy .

Antimycobacterial Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant antimycobacterial properties. Specifically, this compound has shown promise as an inhibitor of Mycobacterium tuberculosis (M.tb). Studies demonstrate that structural modifications can enhance the potency against M.tb by improving binding affinity to mycobacterial ATP synthase .

Table 1: Summary of Antimycobacterial Activity

CompoundInhibition Concentration (µM)Mechanism of Action
This compound10ATP synthase inhibition
Other Pyrazolo CompoundsVariesVarious mechanisms

Anticancer Potential

The pyrazolo[1,5-a]pyrimidine scaffold is known for its anticancer properties. Investigations have revealed that derivatives can inhibit specific kinases involved in cancer progression. The compound's ability to induce apoptosis in cancer cells has been noted in preliminary studies. For example, it has been suggested that certain substitutions on the pyrazolo ring can enhance its selectivity and potency against cancer cell lines .

Table 2: Anticancer Activity Overview

CompoundCancer Cell LineIC50 (µM)Mechanism
This compoundA549 (Lung)15Apoptosis induction
Other Pyrazolo DerivativesVariesVariesKinase inhibition

Structure-Activity Relationships (SAR)

The SAR studies have identified key structural features that influence the biological activity of pyrazolo[1,5-a]pyrimidines. The presence of fluorinated phenyl groups significantly enhances lipophilicity and bioavailability. Research has shown that modifications at the 3 and 5 positions can lead to substantial changes in activity profiles against various targets including M.tb and cancer cells .

Case Studies

Several case studies illustrate the compound's potential:

  • In Vivo Efficacy Against Tuberculosis : A study demonstrated that a closely related pyrazolo compound significantly reduced bacterial load in infected mice models when administered at specific dosages.
  • Cancer Cell Line Studies : In vitro assays on breast cancer cell lines showed that compounds with similar structures induced cell cycle arrest and apoptosis at lower concentrations compared to standard treatments.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of pyrazolo[1,5-a]pyrimidine derivatives like N,3-bis(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions such as Suzuki-Miyaura coupling for aryl group introduction (e.g., fluorophenyl substituents) and cyclocondensation to form the pyrazolo-pyrimidine core. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of intermediates .

  • Catalyst optimization : Pd(PPh₃)₄ or PdCl₂(dppf) improves coupling efficiency .

  • Temperature control : Reactions often require heating (80–120°C) for cyclization .

  • Purification : Column chromatography with gradients of ethyl acetate/hexane yields >90% purity .

    Table 1 : Representative Reaction Conditions from Literature

    StepReagents/ConditionsYield (%)Purity (%)Reference
    Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C75–8595
    CyclocondensationEthanol, reflux, 12 h6890

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : A combination of analytical techniques is employed:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl groups at N3 and C3) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 448.12) .
  • X-ray crystallography : Resolves planarity of the pyrazolo-pyrimidine core and dihedral angles between aromatic rings (e.g., 7.97° for fluorophenyl vs. dichlorophenyl planes) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodological Answer : SAR studies systematically vary substituents and assess biological outcomes:

  • Fluorophenyl vs. chlorophenyl at N3 : Fluorine enhances metabolic stability and target binding via electronegativity .

  • Trifluoromethyl group at C2 : Improves lipophilicity (logP = 3.2) and membrane permeability .

  • Methyl at C5 : Reduces steric hindrance, favoring enzyme inhibition (e.g., IC₅₀ = 12 nM for kinase X) .

    Table 2 : SAR Comparison of Analogues

    Substituent (Position)Bioactivity (IC₅₀)Selectivity Ratio (Target vs. Off-Target)Reference
    4-Fluorophenyl (N3)15 nM (Kinase X)1:1200
    4-Chlorophenyl (N3)42 nM (Kinase X)1:800
    -CF₃ (C2)8 nM (Enzyme Y)1:1500

Q. How can contradictory data on enzyme inhibition vs. receptor antagonism be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions or off-target effects. Strategies include:

  • Dose-response profiling : Compare IC₅₀ values across multiple assays (e.g., kinase vs. GPCR panels) .
  • Computational docking : Predict binding modes to distinguish primary targets (e.g., adenosine A2A receptor vs. kinase pockets) .
  • Knockout models : Use CRISPR-edited cell lines to isolate target-specific effects .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate:
  • Lipophilicity (logP) : 3.5 (optimal for blood-brain barrier penetration) .
  • CYP450 inhibition : Low risk (CYP3A4 IC₅₀ > 10 µM) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (e.g., RMSD < 2.0 Å over 100 ns) .

Q. How do crystal structure insights inform formulation strategies?

  • Methodological Answer :

  • Polymorph Screening : Identifies stable crystalline forms (e.g., Form I: melting point 215°C) .
  • Solubility Enhancement : Co-crystallization with cyclodextrins improves aqueous solubility (from 0.2 mg/mL to 5.8 mg/mL) .

Data Contradiction Analysis

Q. How to address discrepancies in reported antibacterial vs. anticancer activities?

  • Methodological Answer :

  • Strain/Cell Line Variability : Test against standardized panels (e.g., NCI-60 for cancer, CLSI guidelines for bacteria) .
  • Mechanistic Profiling : RNA sequencing identifies pathway-specific responses (e.g., upregulation of apoptosis genes in cancer cells vs. membrane disruption in bacteria) .

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